molecular formula C14H11F3N2O2 B11668157 2-Methyl-N'-(4-(trifluoromethyl)benzylidene)-3-furohydrazide

2-Methyl-N'-(4-(trifluoromethyl)benzylidene)-3-furohydrazide

Cat. No.: B11668157
M. Wt: 296.24 g/mol
InChI Key: USIHFWBDKONNCE-QGMBQPNBSA-N
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Description

2-Methyl-N’-(4-(trifluoromethyl)benzylidene)-3-furohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring, a trifluoromethyl group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N’-(4-(trifluoromethyl)benzylidene)-3-furohydrazide typically involves the condensation reaction between 2-methyl-3-furoic acid hydrazide and 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N’-(4-(trifluoromethyl)benzylidene)-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

2-Methyl-N’-(4-(trifluoromethyl)benzylidene)-3-furohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-N’-(4-(trifluoromethyl)benzylidene)-3-furohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazone linkage can interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(2-trifluoromethyl-phenyl)-benzamide
  • 2-Methyl-N-(2-(trifluoromethyl)phenyl)benzamide
  • 4-((4-Methylbenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide

Uniqueness

2-Methyl-N’-(4-(trifluoromethyl)benzylidene)-3-furohydrazide is unique due to the presence of both a furan ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

2-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C14H11F3N2O2/c1-9-12(6-7-21-9)13(20)19-18-8-10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3,(H,19,20)/b18-8+

InChI Key

USIHFWBDKONNCE-QGMBQPNBSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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